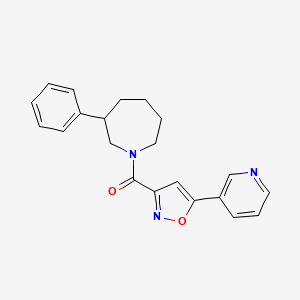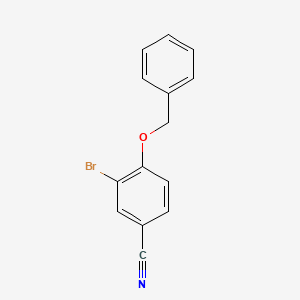
N-(4-chloro-2-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoropyrimidine is a fluorinated building block . It has an empirical formula of C4H2ClFN2 and a molecular weight of 132.52 .
Synthesis Analysis
2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of various compounds. For example, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis
The SMILES string of 2-Chloro-5-fluoropyrimidine is Fc1cnc(Cl)nc1 . The InChI is 1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H and the InChI key is AGYUQBNABXVWMS-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Chloro-5-fluoropyrimidine can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors . It can also be used to synthesize 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, a potent inhibitor of the JAK2 kinase .Physical And Chemical Properties Analysis
2-Chloro-5-fluoropyrimidine has a refractive index of n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Radioligand Imaging
- Application : Used in the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, as part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. These compounds, including DPA-714, are designed with a fluorine atom, allowing labeling with fluorine-18 and in vivo imaging using positron emission tomography (Dollé et al., 2008).
Thrombin Inhibition
- Application : Acts as potent thrombin inhibitors. 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents show high affinity for thrombin, important for cardiovascular research (Lee et al., 2007).
Anti-Cancer Activity
- Application : Exhibits anti-lung cancer activity. Compounds derived from fluoro-substituted benzo[b]pyran, which undergo various chemical reactions, have been tested against human cancer cell lines, showing significant anticancer activity (Hammam et al., 2005).
Metabolic Stability and Inhibitory Activity
- Application : Utilized in studying structure-activity relationships of dual inhibitors for phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), focusing on improving metabolic stability and inhibitory activity (Stec et al., 2011).
Anticonvulsant Agents
- Application : Investigated for its potential as an anticonvulsant agent. S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their anticonvulsant properties (Severina et al., 2020).
PET Imaging of Neurodegenerative Disorders
- Application : Synthesized for PET imaging of neurodegenerative disorders. Fluoroethoxy and fluoropropoxy substituted compounds were created for high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), relevant in the context of neurodegenerative diseases (Fookes et al., 2008).
Thermal Stability and Fluorescence of Polyimides
- Application : Relevant in the study of thermal stability and fluorescence of new polyimides. Research focuses on the effect of protonation on fluorescence, with applications in material science and engineering (Wang et al., 2008).
Antimicrobial Activity
- Application : Evaluated for antimicrobial activity. Novel thienopyrimidine linked rhodanine derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains (Kerru et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4OS/c17-11-3-4-13(12(18)9-11)20-15(23)10-24-16-19-6-5-14(21-16)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXPDXKGCQXPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2967660.png)
![N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2967663.png)
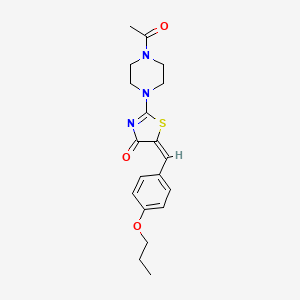
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde](/img/structure/B2967665.png)
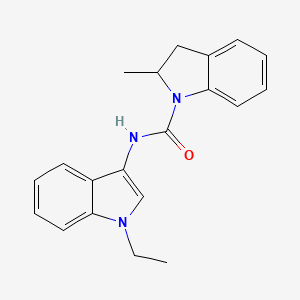

![4-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide](/img/structure/B2967670.png)
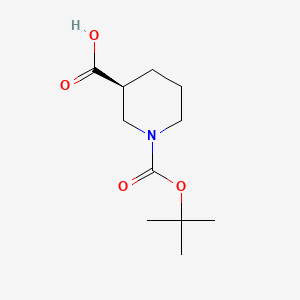
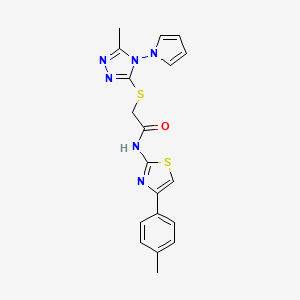
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![2-(4-Ethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2967674.png)
